2-chloro-5-iodo-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Overview
Description
2-chloro-5-iodo-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common synthetic route includes:
Halogenation: Introduction of chloro and iodo groups into the benzene ring through electrophilic aromatic substitution reactions.
Coupling Reactions: Formation of the benzotriazolyl group via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Amide Formation: The final step involves the formation of the amide bond between the benzotriazolyl group and the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: Both the chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzotriazolyl group can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted benzamides, while oxidation can produce quinone derivatives.
Scientific Research Applications
2-chloro-5-iodo-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the benzotriazolyl group can interact with metal ions, influencing enzymatic reactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodopyridine: Shares similar halogenation patterns but differs in the core structure.
4-chloro-N-(4-methoxyphenyl)benzamide: Similar in having a chloro and methoxyphenyl group but lacks the benzotriazolyl moiety.
Uniqueness
2-chloro-5-iodo-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazolyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s ability to participate in complex chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-iodo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClIN4O2/c1-12-9-19-20(26-27(25-19)14-4-6-15(29-2)7-5-14)11-18(12)24-21(28)16-10-13(23)3-8-17(16)22/h3-11H,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGHTHLZXLWHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)I)Cl)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClIN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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